1-Octadecene

Catalog No.
S560592
CAS No.
112-88-9
M.F
C18H36
M. Wt
252.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecene

CAS Number

112-88-9

Product Name

1-Octadecene

IUPAC Name

octadec-1-ene

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3

InChI Key

CCCMONHAUSKTEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC=C

Synonyms

1-octadecene

Canonical SMILES

CCCCCCCCCCCCCCCCC=C
  • High boiling point (315°C) []
  • Good thermal stability []
  • Hydrophobic character (insoluble in water) []

make it a valuable solvent for high-temperature reactions often involved in nanocrystal formation.

Here are some specific examples of its use:

  • Synthesis of Semiconductor Nanocrystals

    1-Octadecene serves as a reaction medium for the synthesis of various semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots. Its high boiling point allows for reactions at elevated temperatures, promoting crystal growth, while its hydrophobic nature prevents interaction with the growing nanocrystals, facilitating their controlled size and shape [].

  • Controlling Nanocrystal Morphology

    Researchers have explored the use of 1-octadecene in combination with specific ligands to influence the morphology (shape) of nanocrystals. The presence of coordinating ligands can alter the surface interactions between the nanocrystal and the solvent, leading to the formation of specific shapes like rods, wires, or disks [].

  • Limitations and Considerations

    While advantageous, 1-octadecene can present challenges during nanocrystal synthesis. At high temperatures, it can undergo spontaneous polymerization, forming poly(1-octadecene) that can be difficult to separate from the desired nanocrystal product, impacting its purity []. Researchers are exploring alternative reaction media and purification techniques to overcome this limitation.

-Octadecene in Other Research Applications

Beyond nanomaterial synthesis, 1-octadecene finds application in other areas of scientific research:

  • Stationary Phases for Chromatography

    It serves as a co-grafting agent in the development of stationary phases for reversed-phase liquid chromatography (RPLC) []. This technique is widely used for separating and analyzing various compounds based on their hydrophobicity.

  • Organic Synthesis

    1-Octadecene acts as a starting material for the synthesis of various organic compounds, including lubricants, surfactants, and polymers [].

1-Octadecene is a long-chain hydrocarbon classified as an alkene, with the molecular formula C18H36C_{18}H_{36} and a molecular weight of approximately 252.48 g/mol. It is one of the isomers of octadecene and is specifically the alpha-olefin, meaning it has a double bond located at the first carbon atom of the chain. This compound is a colorless liquid at room temperature and is notable for being the longest alkene that remains liquid under standard conditions . Its structure can be represented as CH2=CH(CH2)15CH3CH_2=CH(CH_2)_{15}CH_3, indicating its linear configuration with a terminal double bond .

  • Mildly irritating to skin and eyes upon contact [].
  • Combustible liquid with a flash point of 113 °C [].
  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling [].
, primarily due to its unsaturation. Key reactions include:

  • Hydrogenation: 1-Octadecene can undergo hydrogenation to form octadecane. The reaction can be represented as:
    C18H36+H2C18H38C_{18}H_{36}+H_2\rightarrow C_{18}H_{38}
    The enthalpy change for this reaction is approximately 125.9±1.7-125.9\pm 1.7 kJ/mol .
  • Hydrosilation: In the presence of platinum catalysts, 1-octadecene reacts with trichlorosilane to produce octadecyltrichlorosilane, which is useful in silicone chemistry .
  • Bromination: The compound can react with bromine in aerosol form, where the rate of bromination is influenced by the concentration of bromine vapor

    Several methods exist for synthesizing 1-octadecene:

    • Cracking of Higher Alkanes: Industrially, it can be produced through the thermal cracking of long-chain alkanes derived from petroleum.
    • Olefin Metathesis: This method involves the rearrangement of alkenes to produce new alkenes, including 1-octadecene.
    • Dehydration of Alcohols: The dehydration of octadecanol can yield 1-octadecene under acidic conditions.

1-Octadecene has several important applications:

  • Chemical Intermediate: It serves as a precursor for various chemical syntheses, including surfactants and lubricants.
  • Polymer Production: It is utilized in producing polyethylene through polymerization processes.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives formulations.
  • Research: Used in scientific studies related to organic chemistry and materials science due to its reactivity and unique properties .

1-Octadecene shares similarities with other long-chain alkenes but possesses unique characteristics due to its terminal double bond. Below are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
1-HexadeceneC₁₆H₃₂Shorter chain; used in similar applications
1-NonadeceneC₁₉H₃₈Longer chain; less common; potential for specialty uses
1-EicoseneC₂₀H₄₀Even longer chain; used primarily in polymerization

Uniqueness of 1-Octadecene: Its position as the longest alpha-olefin that remains liquid at room temperature gives it distinct advantages in industrial applications compared to its shorter or longer counterparts. Its reactivity profile also differs due to the specific placement of the double bond, influencing its utility in various chemical processes .

Physical Description

Liquid

XLogP3

10

Melting Point

17.5 °C

UNII

H5ZUQ6V4AK

GHS Hazard Statements

Aggregated GHS information provided by 469 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 469 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 464 of 469 companies with hazard statement code(s):;
H315 (95.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.75e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

27070-58-2
112-88-9
68855-60-7

Wikipedia

Octadecene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Paper manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
1-Octadecene: ACTIVE
Octadecene: ACTIVE
Alkenes, C14-20 .alpha.-: ACTIVE

Dates

Modify: 2023-08-15
Oleinikova, G. K.; Slinkina, N. N.; Afiyatullov, Sh. Sh.; Nonpolar compounds and free fatty acids from marine fungi Aspergillus ustus, Chemistry of Natural Compounds, 475, 805-806. DOI:10.1007/s10600-011-0066-3 PMID:26811110

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